molecular formula C10H14N2O2 B6256131 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid CAS No. 1267142-44-8

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B6256131
CAS No.: 1267142-44-8
M. Wt: 194.23 g/mol
InChI Key: RDWRNTIYGWMKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is an organic compound characterized by its unique imidazo[1,2-a]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by functionalization at specific positions to introduce the acetic acid moiety.

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine under acidic or basic conditions.

    Functionalization: The methyl group is introduced via alkylation reactions, and the acetic acid group is typically added through carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
  • **2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethanol

Uniqueness

Compared to similar compounds, 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

CAS No.

1267142-44-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-6H2,1H3,(H,13,14)

InChI Key

RDWRNTIYGWMKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCCC2=N1)CC(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.